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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluorobenzo[d]dioxole is a halogenated benzodioxole derivative with potential
applications in medicinal chemistry and drug discovery. Its structure makes it a valuable
synthetic intermediate for the development of novel therapeutic agents, particularly in the
design of protein degrader building blocks. This technical guide provides a comprehensive
overview of its molecular structure, physicochemical properties, and postulated synthetic
approaches. Due to the limited availability of direct experimental data for this specific molecule,
this guide incorporates data from closely related analogs to provide a foundational
understanding for researchers.

Molecular Structure and Properties

5-Bromo-4-fluorobenzo[d]dioxole is characterized by a benzodioxole core substituted with a
bromine atom at the 5-position and a fluorine atom at the 4-position. This substitution pattern is
crucial for its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 5-Bromo-4-fluorobenzo[d]dioxole
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Property Value Source
CAS Number 1226808-75-8 [1][2][3]
Molecular Formula C7H4BrrFO2 [1][2]
Molecular Weight 219.01 g/mol [2]

5-bromo-4-fluoro-1,3-
IUPAC Name ) N/A
benzodioxole

5-Bromo-4-fluoro-1,3-
Synonyms ) [2]
benzodioxole

Physical Form Solid (predicted) N/A

Purity Typically available at 296% [3]

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for 5-Bromo-4-fluorobenzo[d]dioxole is not readily
available in the public domain. The following data is predicted or based on similar halogenated
benzodioxole structures and serves as an estimation for characterization purposes.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Peaks/Signals

Aromatic protons (2H) exhibiting coupling

influenced by bromine and fluorine substituents.
1H NMR _ _

Methylene protons (2H) of the dioxole ring as a

singlet.

Signals for seven distinct carbon atoms, with
13C NMR chemical shifts influenced by the electronegative

bromine, fluorine, and oxygen atoms.

A molecular ion peak (M+) corresponding to the
Mass Spectrometry isotopic pattern of bromine (approximately equal
intensity for m/z 218 and 220).

Characteristic peaks for C-H aromatic
Infrared (IR) Spectroscopy stretching, C-F stretching, C-Br stretching, and
C-O-C stretching of the dioxole ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 5-Bromo-4-fluorobenzo[d]dioxole
is not publicly available. However, a general approach can be inferred from the synthesis of
related compounds, such as 5-bromo-2,2-difluorobenzo-1,3-dioxoles. The synthesis would
likely involve the bromination of a 4-fluorobenzo[d]dioxole precursor.

General Experimental Protocol (Hypothetical): Electrophilic Bromination
 Starting Material: 4-Fluorobenzo[d]dioxole.

e Reaction Setup: The starting material is dissolved in a suitable solvent (e.g., a halogenated
solvent or a strong acid like hydrogen fluoride).

» Bromination: A brominating agent, such as elemental bromine (Brz), is added to the solution,
often in the presence of a Lewis acid catalyst (e.g., iron(lll) bromide or titanium tetrachloride)
to facilitate the electrophilic aromatic substitution.
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o Reaction Conditions: The reaction is typically carried out at a controlled temperature, which
may range from 0°C to room temperature, and stirred for a sufficient period to ensure
complete reaction.

o Work-up: The reaction mixture is quenched, for example, by pouring it onto ice. The product
is then extracted with an organic solvent.

 Purification: The extracted product is washed, dried, and purified using techniques such as
distillation or column chromatography to yield the final 5-Bromo-4-fluorobenzo[d]dioxole.

Diagram 1: Hypothetical Synthesis Workflow
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Caption: Hypothetical synthesis of 5-Bromo-4-fluorobenzo[d]dioxole.

Applications in Drug Discovery

5-Bromo-4-fluorobenzo[d]dioxole is primarily utilized as a chemical building block in the
synthesis of more complex molecules for drug discovery. The presence of bromine and fluorine
atoms offers several advantages:
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» Orthogonal Reactivity: The bromo and fluoro substituents provide distinct reactive sites for
various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for
the controlled and sequential introduction of different functional groups.

o Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic
stability, membrane permeability, and binding affinity of the final compound.

» Scaffold for Complex Synthesis: It serves as a key intermediate in the construction of
libraries of compounds for high-throughput screening in drug discovery programs.

While specific biological activities for 5-Bromo-4-fluorobenzo[d]dioxole itself have not been
reported, the benzodioxole scaffold is present in numerous biologically active natural products
and synthetic drugs, exhibiting a wide range of activities including anticancer, antibacterial, and
antifungal properties.

Diagram 2: Role in Drug Discovery Logic
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Caption: Role of 5-Bromo-4-fluorobenzo[d]dioxole in a drug discovery pipeline.

Safety and Handling

Detailed toxicology data for 5-Bromo-4-fluorobenzo[d]dioxole is not available. As with all
halogenated organic compounds, it should be handled with care in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

5-Bromo-4-fluorobenzo[d]dioxole is a valuable synthetic intermediate with significant potential
in the field of drug discovery. While direct experimental data for this compound is limited, its
structural features suggest it is a versatile building block for the creation of novel, biologically
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active molecules. Further research into its synthesis, reactivity, and biological applications is
warranted to fully explore its potential in the development of new therapeutics. Researchers are
encouraged to use the information on related compounds provided in this guide as a starting
point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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